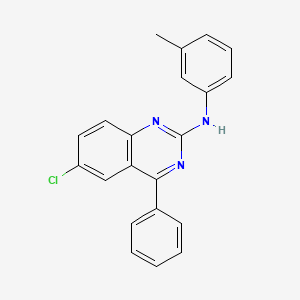![molecular formula C30H24ClN5OS B11682158 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、ビフェニル、トリアゾール、アセトヒドラジド部分を組み合わせた複雑な有機化合物です。
準備方法
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、一般的に複数のステップを必要とします。一般的な合成経路の1つは、酸触媒の存在下でのビフェニル-4-カルバルデヒドとアセトヒドラジドの縮合によるヒドラゾン中間体の生成です。この中間体は、塩基性条件下で4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオールと反応させて、最終生成物を得ます。工業生産方法は、収率と純度を最大化するために、温度、溶媒、触媒などの反応条件の最適化を含みます。
化学反応の分析
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、化合物を酸化すると、対応するスルホキシドまたはスルホンが生成されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて還元反応を行うことができ、ヒドラゾン部分をヒドラジン誘導体に変換することができます。
置換: この化合物は、求核置換反応に関与することができ、適切な条件下で、トリアゾールまたはビフェニル部分が異なる置換基で官能基化される可能性があります。
これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:エタノール、ジクロロメタン)、触媒(例:酸、塩基)、および特定の温度と圧力設定が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の調製における有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、抗菌、抗真菌、抗がん作用を探索した研究により、生体活性分子の可能性があります。
医学: 特にがんや感染症などの疾患の治療における治療薬としての可能性を調べるために、研究が進められています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序は、酵素、受容体、またはDNAなどの分子標的との相互作用を含みます。ビフェニルとトリアゾール部分は、標的分子上の特定の部位に結合することにより、生物学的経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路は、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似の化合物との比較
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、以下のような類似の化合物と比較することができます。
N’-[(1E)-(4-クロロフェニル)メチリデン]アセトヒドラジド: この化合物は、アセトヒドラジド部分を共有しますが、トリアゾール環上の置換基が異なります。
ビフェニル-4-カルバルデヒド誘導体: これらの化合物は、ビフェニル部分を有し、同様の合成用途に使用されます。
トリアゾール系化合物: これらの化合物は、トリアゾール環を特徴とし、その多様な生物活性で知られています。
N’-[(1E)-1-(ビフェニル-4-イル)エチリデン]-2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの独自性は、その構造的特徴の組み合わせにあり、その特定の化学的および生物学的特性に貢献しています。
類似化合物との比較
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide: This compound shares the acetohydrazide moiety but differs in the substituents on the triazole ring.
Biphenyl-4-carbaldehyde derivatives: These compounds contain the biphenyl moiety and are used in similar synthetic applications.
Triazole-based compounds: These compounds feature the triazole ring and are known for their diverse biological activities.
The uniqueness of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of structural features, which contribute to its specific chemical and biological properties.
特性
分子式 |
C30H24ClN5OS |
|---|---|
分子量 |
538.1 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5OS/c1-21(22-12-14-24(15-13-22)23-8-4-2-5-9-23)32-33-28(37)20-38-30-35-34-29(25-10-6-3-7-11-25)36(30)27-18-16-26(31)17-19-27/h2-19H,20H2,1H3,(H,33,37)/b32-21+ |
InChIキー |
UJCAIGZJIWZDSE-RUMWWMSVSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)


![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)


![5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)
![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
